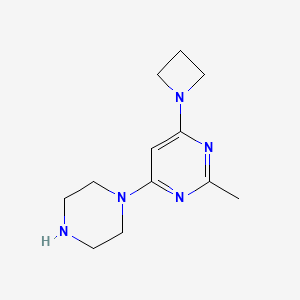

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Overview

Description

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (4-AMP) is a synthetic compound that is composed of nitrogen-containing heterocyclic rings and is used in a wide range of scientific research applications. It is a versatile compound that can be used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanisms of action of a variety of drugs.

Scientific Research Applications

Cancer Research: PI3Kβ Inhibition

AZD-8186 is primarily researched for its role as a selective PI3Kβ inhibitor in cancer treatment. It’s being studied for its potential to treat cancers with PTEN deficiency or PIK3CB mutations, which are common in various solid tumors .

Clinical Trials: Solid Tumors

The compound is currently undergoing phase 1 and phase 1/phase 2 clinical trials to determine its safety, tolerability, and efficacy in treating patients with advanced solid tumors .

Metabolic Pathway Regulation

In PTEN-null tumors, which depend on the PI3Kβ isoform, AZD-8186 has been shown to regulate key metabolic pathways beyond the modulation of the canonical PI3K pathway .

Combination Therapy

Studies suggest that combining AZD-8186 with other treatments, such as androgen deprivation or docetaxel, can result in long-lasting tumor regression .

Mechanism of Action

Target of Action

The primary target of 4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is the Monoacylglycerol Lipase (MAGL) . MAGL is a serine hydrolase and the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Biochemical Pathways

The inhibition of 2-AG degradation by 4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine affects the endocannabinoid system . The increased levels of 2-AG lead to the activation of cannabinoid receptors CB1 and CB2 . Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Pharmacokinetics

It’s known that the compound binds to magl in a time- and dose-dependent manner .

Result of Action

The result of the action of 4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is the elevation of 2-AG levels, leading to the activation of cannabinoid receptors . This activation has shown to have beneficial effects on mood, appetite, pain, and inflammation .

properties

IUPAC Name |

4-(azetidin-1-yl)-2-methyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5/c1-10-14-11(16-5-2-6-16)9-12(15-10)17-7-3-13-4-8-17/h9,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOUSGOIDHPLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCNCC2)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1481342.png)

![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481352.png)

![3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1481360.png)